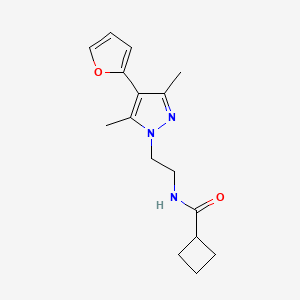

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The compound is part of a class of molecules that have been investigated for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for weed control. Studies have synthesized novel derivatives of quinazoline-2,4-dione, including triketone-containing quinazoline-2,4-diones, showing promising broad-spectrum herbicidal activity against various weed species with excellent crop selectivity. These compounds have demonstrated greater efficacy and broader weed control spectrum compared to existing herbicides like mesotrione, highlighting their potential for agricultural applications (Wang et al., 2014); (Wang et al., 2015).

Antibacterial and Antifungal Properties

Research has also explored the antimicrobial properties of quinazoline-2,4-dione derivatives. Compounds synthesized with structural similarities have been evaluated for their antibacterial and antifungal activities, exhibiting significant action against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Fusariumoxysporum. These findings suggest the potential use of these compounds in developing new antimicrobial agents (Gupta et al., 2008).

Synthesis and Characterization

The compound falls within the scope of chemical research aimed at synthesizing and characterizing novel organic molecules with potential bioactivity. Studies have detailed the synthetic routes to create diverse quinazoline-2,4-dione derivatives and their structural analogs, employing various catalysts and reaction conditions to enhance yield and selectivity. These efforts contribute to the broader understanding of the chemical properties and reactivity of such compounds, laying the groundwork for their application in drug discovery and material science (Maftei et al., 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-ethylphenyl groups. The final step involves the attachment of the 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl 4-chloroacetoacetate", "4-isopropoxybenzoyl chloride", "4-ethylphenylboronic acid", "2-bromo-5-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "acetic acid", "triethylamine", "N,N-dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "Synthesis of 2-ethyl-4-(2-nitrophenyl)quinazoline-3,5-dione by reacting 2-aminobenzoic acid with ethyl 4-chloroacetoacetate in the presence of sodium hydroxide and acetic acid followed by reduction with sodium borohydride.", "Synthesis of 2-ethyl-4-(2-amino-5-nitrophenyl)quinazoline-3,5-dione by reducing the nitro group with sodium borohydride.", "Synthesis of 2-ethyl-4-(2-amino-5-bromo-phenyl)quinazoline-3,5-dione by reacting 2-bromo-5-nitrobenzaldehyde with the previous compound in the presence of sodium hydroxide and ethanol.", "Synthesis of 3-(4-ethylphenyl)-2-ethyl-4-(2-amino-5-bromo-phenyl)quinazoline-5(1H)-one by reacting 2-ethyl-4-(2-amino-5-bromo-phenyl)quinazoline-3,5-dione with 4-ethylphenylboronic acid in the presence of palladium catalyst and triethylamine.", "Synthesis of 3-(4-ethylphenyl)-2-ethyl-4-(2-bromo-5-nitrophenyl)quinazoline-5(1H)-one by reacting the previous compound with N,N-dimethylformamide and triethylamine followed by reduction with sodium borohydride.", "Synthesis of 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(4-ethylphenyl)-2-ethyl-4-(2-bromo-5-nitrophenyl)quinazoline-5(1H)-one with 4-isopropoxybenzoyl chloride in the presence of triethylamine and chloroform." ] } | |

CAS-Nummer |

1358649-90-7 |

Molekularformel |

C28H26N4O4 |

Molekulargewicht |

482.54 |

IUPAC-Name |

3-(4-ethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-4-19-9-13-21(14-10-19)32-27(33)23-7-5-6-8-24(23)31(28(32)34)17-25-29-26(30-36-25)20-11-15-22(16-12-20)35-18(2)3/h5-16,18H,4,17H2,1-3H3 |

InChI-Schlüssel |

NVVOYNBRWIGLNF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2601669.png)

![5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2601670.png)

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)

![Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2601672.png)

![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)

![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)

![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)

![2-[(2-Ethylhexyl)oxy]benzaldehyde](/img/structure/B2601689.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)

![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)